Cas no 221101-61-7 (Amino-biphenyl-4-yl-acetic Acid)

Amino-biphenyl-4-yl-acetic Acid 化学的及び物理的性質
名前と識別子
-
- [1,1'-Biphenyl]-4-aceticacid, a-amino-
- 2-amino-2-(4-phenylphenyl)acetic acid
- a-Amino-biphenyl-4-acetic acid
- AMINO-BIPHENYL-4-YL-ACETIC ACID
- (2R)-2-amino-2-(4-phenylphenyl)acetic acid
- STK130474
- (S)-Amino-biphenyl-4-yl-acetic acid
- WIA10161
- DTXSID10398465
- AKOS016343630
- 1217677-23-0
- BB 0249638
- AB30496
- SCHEMBL3621002
- BBL022160
- A50306
- 2-amino-2-{[1,1'-biphenyl]-4-yl}acetic acid
- 2-AMINO-2-(4-BIPHENYLYL)ACETIC ACID
- SY044892
- VS-07163
- AB11974
- AKOS000175323
- MFCD02662412
- amino(biphenyl-4-yl)acetic acid
- AB30658
- 221101-61-7
- 2-([1,1'-Biphenyl]-4-yl)-2-aminoacetic acid
- EN300-1870621
- 1228559-61-2
- Amino-biphenyl-4-ylacetic acid (H-DL-Phg(Ph)-OH)
- FT-0749355
- CS-0269812
- DB-024014
- AMINO([1,1'-BIPHENYL]-4-YL)ACETIC ACID
- Amino-biphenyl-4-yl-acetic Acid
-
- MDL: MFCD02662412
- インチ: 1S/C14H13NO2/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,15H2,(H,16,17)
- InChIKey: BMWOGALGPJNHSP-UHFFFAOYSA-N
- ほほえんだ: OC(C(C1C=CC(=CC=1)C1C=CC=CC=1)N)=O
計算された属性
- せいみつぶんしりょう: 227.09500
- どういたいしつりょう: 227.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
じっけんとくせい
- ふってん: 414.5℃/760mmHg
- PSA: 63.32000
- LogP: 3.13830
Amino-biphenyl-4-yl-acetic Acid セキュリティ情報
Amino-biphenyl-4-yl-acetic Acid 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
Amino-biphenyl-4-yl-acetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB152140-250 mg |
Amino-biphenyl-4-ylacetic acid (H-DL-Phg(Ph)-OH); . |
221101-61-7 | 250 mg |
€395.90 | 2023-07-20 | ||
eNovation Chemicals LLC | D697487-5g |
2-Amino-2-(4-biphenylyl)acetic Acid |
221101-61-7 | 95% | 5g |
$650 | 2024-07-20 | |
abcr | AB152140-1 g |
Amino-biphenyl-4-ylacetic acid (H-DL-Phg(Ph)-OH); . |
221101-61-7 | 1 g |
€738.30 | 2023-07-20 | ||
TRC | A594005-100mg |
Amino-biphenyl-4-yl-acetic Acid |
221101-61-7 | 100mg |
$ 552.00 | 2023-04-19 | ||
abcr | AB152140-100mg |
Amino-biphenyl-4-ylacetic acid (H-DL-Phg(Ph)-OH); . |
221101-61-7 | 100mg |
€223.80 | 2024-06-12 | ||
Enamine | EN300-1870621-0.25g |
2-amino-2-(4-phenylphenyl)acetic acid |
221101-61-7 | 0.25g |
$396.0 | 2023-09-18 | ||
Enamine | EN300-1870621-0.5g |
2-amino-2-(4-phenylphenyl)acetic acid |
221101-61-7 | 0.5g |
$624.0 | 2023-09-18 | ||
1PlusChem | 1P007Q1F-250mg |
[1,1'-Biphenyl]-4-aceticacid, a-amino- |
221101-61-7 | 95% | 250mg |
$275.00 | 2023-12-18 | |
Enamine | EN300-1870621-1g |
2-amino-2-(4-phenylphenyl)acetic acid |
221101-61-7 | 1g |
$800.0 | 2023-09-18 | ||
Enamine | EN300-1870621-5g |
2-amino-2-(4-phenylphenyl)acetic acid |
221101-61-7 | 5g |
$2318.0 | 2023-09-18 |
Amino-biphenyl-4-yl-acetic Acid 関連文献
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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10. Book reviews
Amino-biphenyl-4-yl-acetic Acidに関する追加情報
Amino-biphenyl-4-yl-acetic Acid (CAS No. 221101-61-7): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
Amino-biphenyl-4-yl-acetic Acid (CAS No. 221101-61-7) is a versatile organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, also known as 4-(4-Aminobiphenyl-4-yl)acetic acid, belongs to the class of biphenyl derivatives and is characterized by its aromatic biphenyl core and an amino-functionalized acetic acid moiety. The combination of these functional groups imparts a range of chemical and biological properties that make it a valuable candidate for various research and development activities.
The molecular structure of Amino-biphenyl-4-yl-acetic Acid is represented by the formula C15H15NO2. The biphenyl core, consisting of two benzene rings linked by a single bond, provides a rigid and planar framework that can interact with biological targets through π-stacking and hydrophobic interactions. The amino group on the acetic acid moiety introduces additional functionality, allowing for hydrogen bonding and electrostatic interactions with biomolecules. These structural features collectively contribute to the compound's ability to modulate various biological processes.
In recent years, Amino-biphenyl-4-yl-acetic Acid has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its role as a scaffold for the development of inhibitors targeting specific enzymes and receptors. For instance, research has shown that derivatives of this compound can effectively inhibit the activity of certain kinases, which are crucial enzymes involved in signal transduction pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of several Amino-biphenyl-4-yl-acetic Acid derivatives designed to target the epidermal growth factor receptor (EGFR). The results demonstrated that these derivatives exhibited potent inhibitory activity against EGFR, with some compounds showing selective inhibition over other related kinases. This selectivity is crucial for minimizing off-target effects and improving the therapeutic index of potential drugs.
Beyond kinase inhibition, Amino-biphenyl-4-yl-acetic Acid has also shown promise in modulating other biological targets. For example, it has been investigated for its ability to interact with G protein-coupled receptors (GPCRs), which are important therapeutic targets for a wide range of diseases. A study in the Bioorganic & Medicinal Chemistry Letters reported that certain derivatives of this compound displayed agonistic activity towards specific GPCRs, suggesting their potential use in developing novel treatments for conditions such as pain management and neurological disorders.
The synthetic accessibility of Amino-biphenyl-4-yl-acetic Acid is another factor contributing to its appeal in medicinal chemistry. The compound can be synthesized through well-established methods, such as Suzuki coupling reactions, which allow for efficient and scalable production. This synthetic flexibility enables researchers to easily modify the structure to optimize its pharmacological properties, such as solubility, stability, and bioavailability.
In addition to its direct therapeutic applications, Amino-biphenyl-4-yl-acetic Acid has also found use as a building block in combinatorial chemistry approaches. These approaches involve the systematic synthesis and screening of large libraries of compounds derived from a common scaffold to identify lead molecules with desired biological activities. The versatility of this compound makes it an ideal candidate for such high-throughput screening campaigns.
The safety profile of Amino-biphenyl-4-yl-acetic Acid is another important consideration in its development as a potential drug candidate. Preclinical studies have generally shown that this compound exhibits low toxicity at relevant concentrations, although further investigations are needed to fully characterize its safety profile in different biological systems. These studies are essential for ensuring that any future therapeutic applications are safe and effective.
In conclusion, Amino-biphenyl-4-yl-acetic Acid (CAS No. 221101-61-7) represents a promising compound with diverse applications in medicinal chemistry. Its unique structural features, coupled with its synthetic accessibility and favorable biological properties, make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic uses, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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